

Daphylloside: A Technical Guide to Its Chemistry, Biological Activity, and Analysis

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Compound of Interest

Compound Name: *Daphylloside*

Cat. No.: *B083107*

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Abstract

Daphylloside is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of **Daphylloside** for researchers, scientists, and drug development professionals. It details the compound's chemical identity, natural sources, and a validated protocol for its isolation and purification from plant matrices. A significant focus is placed on its emerging role as a modulator of endoplasmic reticulum (ER) stress, with a detailed exploration of its mechanism involving the inhibition of the IRE1 α -XBP1 signaling pathway. This document includes step-by-step experimental methodologies and illustrative diagrams to support further research and application of this promising natural product.

Chemical Identity and Properties

Daphylloside is classified as an iridoid monoterpenoid and a glycoside. Its core structure consists of a cyclopenta[c]pyran ring system, characteristic of iridoids, attached to a glucose moiety.

Property	Value	Source(s)
CAS Number	14260-99-2	[1][2]
Molecular Formula	C ₁₉ H ₂₆ O ₁₂	[2][3]
Molecular Weight	446.4 g/mol	[1][3]
IUPAC Name	methyl (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate	[3]
Synonyms	Asperulosidic acid methyl ester	[3]
Physical Description	Powder	[1]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[1]

Natural Sourcing and Isolation Methodology

Natural Occurrence

Daphylloside has been isolated from several plant species, primarily within the Rubiaceae family. Documented sources include:

- *Hedyotis diffusa* (*Scleromitrium diffusum*)[4]
- *Morinda tomentosa*[5]
- *Daphniphyllum macropodum*[1]
- *Paederia scandens*[3]
- *Oldenlandia herbacea*[3]

The presence of **Daphylloside** and related iridoid glycosides in these species makes them valuable targets for natural product discovery and chemotaxonomic studies.[6]

Field-Proven Isolation Protocol

The isolation of **Daphylloside** from a complex plant matrix is a multi-step process requiring sequential chromatographic techniques. The following protocol is a representative workflow synthesized from established methods for isolating iridoid glycosides from *Hedyotis diffusa*. [7] [8]

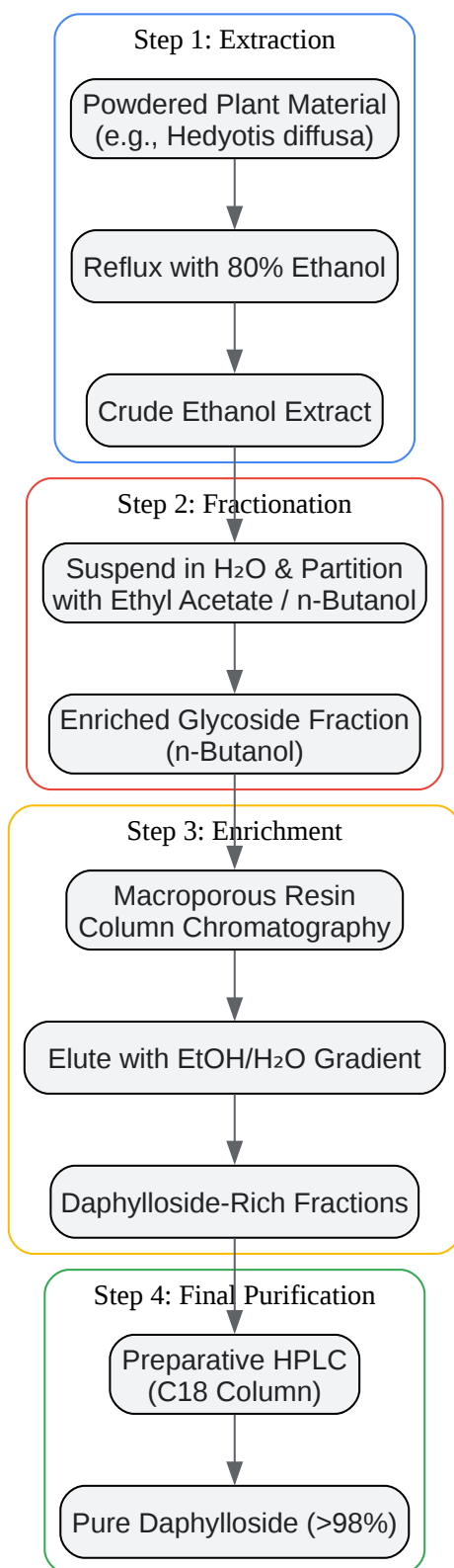
Causality in Experimental Design: The strategy is based on progressively refining the extract by separating compounds based on polarity. Initial solvent extraction partitions a broad range of metabolites. Macroporous resin chromatography then enriches for glycosides, which are moderately polar, by removing highly polar sugars and salts as well as non-polar lipids. Finally, preparative HPLC provides the high-resolution separation needed to isolate the target compound to a high degree of purity.

Step-by-Step Methodology:

- Extraction:
 - Air-dry and powder the plant material (e.g., whole *Hedyotis diffusa* plant).
 - Extract the powder (1 kg) with 80% ethanol (3 x 5 L) under reflux for 2 hours per cycle.
 - Combine the filtrates and concentrate under reduced pressure to yield a crude extract.[8]
- Solvent Partitioning (Fractionation):
 - Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as ethyl acetate and n-butanol.
 - Rationale: This step separates compounds based on their polarity. Iridoid glycosides like **Daphylloside** are typically enriched in the more polar ethyl acetate and n-butanol fractions.[4]
- Macroporous Resin Column Chromatography:

- Dissolve the n-butanol fraction in water and apply it to a D101 macroporous resin column.
- Wash the column with deionized water to remove highly polar impurities (e.g., sugars, salts).
- Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
- Rationale: Macroporous resins are excellent for enriching glycosides from aqueous solutions. The water wash removes unwanted polar compounds, and the ethanol gradient elutes compounds of increasing hydrophobicity. **Daphylloside** is expected to elute in the mid-polarity fractions (e.g., 30-50% ethanol).[9]
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - Combine and concentrate the **Daphylloside**-rich fractions from the previous step.
 - Purify the concentrate using a reversed-phase C18 preparative HPLC column.
 - Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
 - Gradient Example: Start with 5-10% A, increasing to 30-40% A over 40-60 minutes. The exact gradient should be optimized based on analytical HPLC results.[3]
 - Detection: UV at 235 nm (a common wavelength for iridoids).
 - Collect fractions corresponding to the **Daphylloside** peak and verify purity (>98%) by analytical HPLC.

Isolation Workflow Diagram



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Caption: General workflow for the isolation and purification of **Daphylloside**.

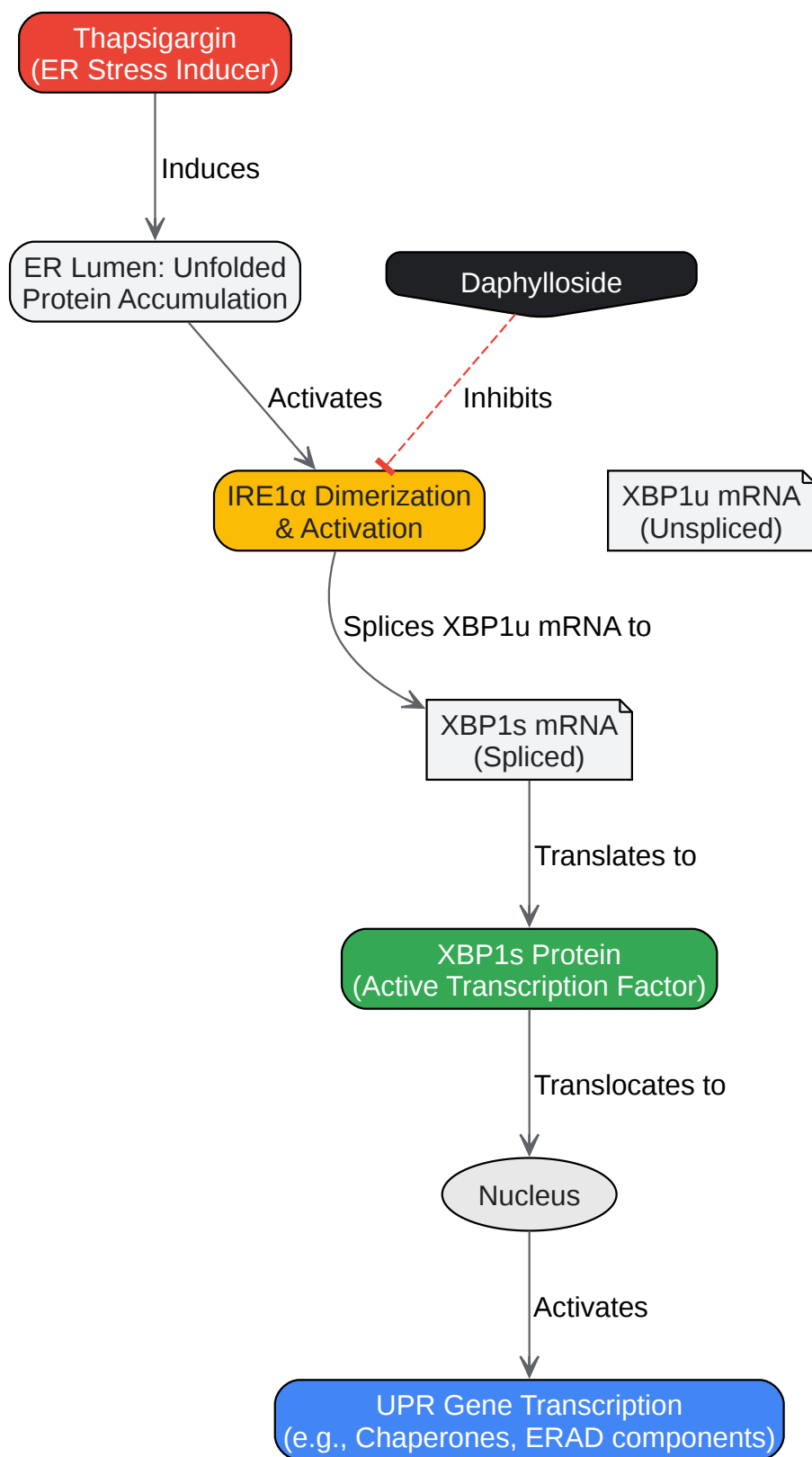
Biological Activity and Mechanism of Action

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum lumen triggers a state known as ER stress.[3] To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). One of the key sensors in the UPR is the transmembrane protein IRE1 α (Inositol-requiring enzyme 1 alpha).

Upon activation by ER stress, IRE1 α 's endoribonuclease domain performs an unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, causing a frameshift that allows for the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus to upregulate genes that enhance the cell's protein-folding capacity and promote ER-associated degradation (ERAD).

Recent research has identified **Daphylloside** as a modulator of this pathway.[5] In a study using human 293T cells transfected with an XBP1-eGFP reporter system, **Daphylloside** was shown to selectively reduce ER stress induced by thapsigargin, a potent inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[5] The data suggests that **Daphylloside** does not affect the basal level of XBP1 splicing but specifically counteracts the stress-induced splicing event, positioning it as a potential regulator for pathological conditions associated with excessive ER stress.[5]

Signaling Pathway Diagram: Daphylloside's Role in ER Stress



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Caption: **Daphylloside's** inhibitory effect on the IRE1α-XBP1 UPR pathway.

Experimental Protocols

Assay for ER Stress Modulation: XBP1 Splicing Analysis

This protocol details a method to assess the ability of **Daphylloside** to inhibit thapsigargin-induced XBP1 mRNA splicing in a cell-based model. The quantification of spliced vs. unspliced XBP1 is a gold-standard readout for IRE1 α activity.

Principle: The 26-nucleotide intron removed from XBP1 mRNA during splicing can be detected by reverse transcription PCR (RT-PCR). Primers flanking this intron will produce amplicons of different sizes for the unspliced (uXBP1) and spliced (sXBP1) forms, which can be resolved and quantified using gel electrophoresis or quantitative real-time PCR (qRT-PCR).^[1]

Step-by-Step Methodology:

- Cell Culture and Treatment:
 - Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment.
 - Pre-treat cells with varying concentrations of **Daphylloside** (e.g., 1, 5, 10, 25 μ M, dissolved in DMSO) or vehicle control (DMSO) for 2 hours.
 - Induce ER stress by adding thapsigargin to a final concentration of 1 μ M to all wells except the negative control.
 - Incubate for an additional 4-6 hours.
- RNA Extraction:
 - Wash cells with cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).
 - Extract total RNA according to the manufacturer's protocol.

- Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop), ensuring an A260/A280 ratio of ~2.0.
- Reverse Transcription (cDNA Synthesis):
 - Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
- PCR Amplification:
 - Perform PCR using primers that flank the 26-nucleotide splice site of human XBP1.
 - Forward Primer: 5'-CCT TGT AGT TGA GAA CCA GG-3'
 - Reverse Primer: 5'-GGG GCT TGG TAT ATA TGT GG-3'
 - Use a high-fidelity DNA polymerase and run for 30-35 cycles.
 - Expected Amplicon Sizes: Unspliced XBP1 (uXBP1) will be larger than the spliced XBP1 (sXBP1) product.
- Analysis:
 - Resolve PCR products on a 3% agarose gel.
 - Visualize bands under UV light. A reduction in the intensity of the sXBP1 band in **Daphylloside**-treated lanes (relative to the thapsigargin-only lane) indicates inhibitory activity.
 - For quantitative analysis, perform qRT-PCR using specific primers for the sXBP1 junction. [1] Normalize data to a stable housekeeping gene (e.g., GAPDH) and calculate the fold change.

Conclusion

Daphylloside presents a compelling profile as a bioactive natural product. Its well-defined chemical structure, accessibility from various plant sources, and specific mechanism of action as an ER stress modulator make it a valuable tool for research in cellular biology and a

potential lead compound for therapeutic development. The protocols and data presented in this guide offer a robust foundation for scientists aiming to investigate **Daphylloside's** properties and explore its applications in fields related to metabolic diseases, neurodegeneration, and oncology, where ER stress is a critical pathological factor.

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